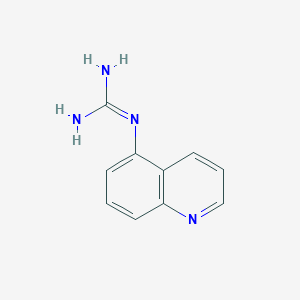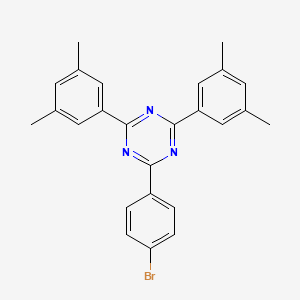
2-(4-Bromophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine
- 2-(4-Fluorophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine
- 2-(4-Methylphenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine
Uniqueness
2-(4-Bromophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also enhance the compound’s ability to interact with biological targets.
Properties
Molecular Formula |
C25H22BrN3 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C25H22BrN3/c1-15-9-16(2)12-20(11-15)24-27-23(19-5-7-22(26)8-6-19)28-25(29-24)21-13-17(3)10-18(4)14-21/h5-14H,1-4H3 |
InChI Key |
YZVACRNKRFPNNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


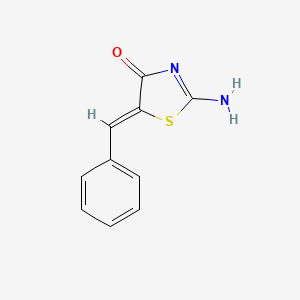
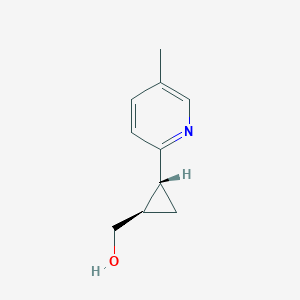
![2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B11712917.png)
![[2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine](/img/structure/B11712918.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B11712925.png)
![1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11712928.png)
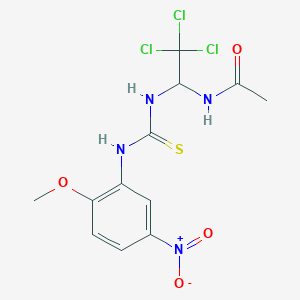
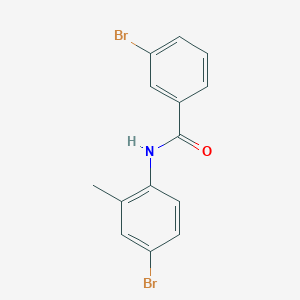
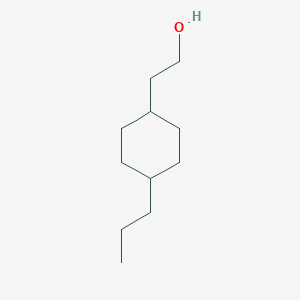

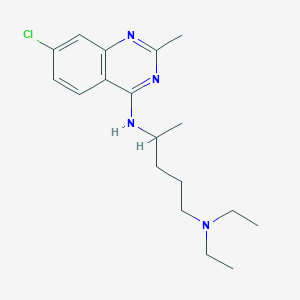
![4-bromo-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712983.png)

